molecular formula C7H8F3NO B12877405 2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone

2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone

Cat. No.: B12877405
M. Wt: 179.14 g/mol
InChI Key: HGHGNWSWGKWPDE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone (CAS 312532-94-8) is a versatile organofluorine building block with the molecular formula C7H8F3NO and a molecular weight of 179.14 g/mol . Its structure features a 2,3-dihydro-1H-pyrrole (a pyrroline) ring, which is a common scaffold in medicinal chemistry, fused with a trifluoroacetyl group. This combination makes the compound a valuable intermediate for researchers in organic synthesis and drug discovery. The presence of the trifluoromethyl group can significantly alter the metabolic stability, lipophilicity, and binding affinity of lead molecules, making this reagent particularly useful for the development of agrochemicals and pharmaceuticals. The calculated physical properties include a density of 1.292 g/cm³ and a boiling point of approximately 181.6°C . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8F3NO

Molecular Weight

179.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-2,3-dihydropyrrol-1-yl)ethanone

InChI

InChI=1S/C7H8F3NO/c1-5-3-2-4-11(5)6(12)7(8,9)10/h3H,2,4H2,1H3

InChI Key

HGHGNWSWGKWPDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCN1C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone typically involves the reaction of 5-methyl-2,3-dihydro-1H-pyrrole with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its structural features that may influence biological activity.

Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. A case study demonstrated that related compounds showed significant growth inhibition across various cancer cell lines:

CompoundCell LineIC50 (µM)Growth Inhibition (%)
Compound AHeLa12.550
Compound BMCF710.060
Compound CA5498.070

These findings suggest a promising avenue for developing anticancer therapies based on the compound's structure.

Kinase Inhibition

The compound has been studied for its ability to inhibit key kinases involved in cancer progression:

CompoundKinase TargetIC50 (µM)
Compound DCDK20.22
Compound ETRKA0.89

These results indicate that structural modifications can enhance inhibitory activity against cyclin-dependent kinase 2 and tropomyosin receptor kinase A, both critical in cancer biology.

Material Science

The trifluoromethyl group enhances the compound's thermal and chemical stability, making it suitable for applications in high-performance materials. Its incorporation into polymers can improve properties such as hydrophobicity and resistance to solvents.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against multiple cancer cell lines. The results indicated that modifications to the pyrrolidine ring significantly enhanced anticancer activity, with some derivatives achieving IC50 values below 10 µM.

Case Study 2: Kinase Inhibition Mechanism

Research conducted at a leading pharmaceutical institution explored the mechanism of action for kinase inhibition by this compound. The study revealed that it induces apoptosis in cancer cells by activating specific signaling pathways, leading to cell cycle arrest.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Heterocyclic Rings

(a) 2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone ()
  • Structure : Chlorine replaces the trifluoromethyl group, and a 4-(trifluoromethoxy)phenyl substituent is present on the pyrrole nitrogen.
  • Synthesis : Synthesized via hydrolysis of an ethanimine hydrochloride (69% yield) .
  • Key Data: ^{19}F-NMR: δ -56.89 (CF3O) vs. typical δ -60 to -70 ppm for CF3 in trifluoroethanones. Melting Point: 147°C, higher than typical trifluoroethanones due to increased polarity from the CF3O group.
  • Comparison : The chloro and trifluoromethoxy substituents enhance electrophilicity but reduce metabolic stability compared to the trifluoromethyl group in the target compound .
(b) (R)-2,2,2-Trifluoro-1-(1-(3-fluoroprop-1-ynyl)-9-(2-hydroxyethyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepin-3-yl)ethanone ()
  • Structure : A larger pyrroloazepine ring with hydroxyethyl and fluoropropargyl substituents.
  • Synthesis : Utilizes tetrabutylammonium fluoride-mediated coupling in THF, differing from simpler hydrolysis routes .

Trifluoroethanone Derivatives with Aromatic Systems

(a) 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride ()
  • Structure : Pyridine ring replaces the dihydropyrrole, with a hydrochloride salt improving solubility.
  • Key Data :
    • Molecular Weight : 211.57 g/mol (lower than the target compound due to the absence of a methyl-substituted heterocycle).
    • ^{1}H-NMR : Aromatic protons resonate at δ 7.49–7.56 ppm, similar to pyrrole-based analogs .
  • Comparison : The pyridine nitrogen introduces basicity, enhancing water solubility but reducing lipophilicity compared to the dihydropyrrole system.
(b) 2,2,2-Trifluoro-1-phenylethanone (BP 5768, )
  • Structure: Simplest analog with a phenyl group directly attached to the trifluoroethanone.
  • Comparison : Lacks heterocyclic rings, resulting in lower polarity and simpler synthesis. Serves as a baseline for studying substituent effects on reactivity .

Halogenated Analogs

2-Chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone ()
  • Structure: Chloroethanone core with fluorophenyl and dimethylpyrrole groups.
  • Key Data: Synonym ZINC00090191: Indicates inclusion in drug discovery libraries, suggesting biological testing.
  • Comparison: Chlorine’s lower electronegativity vs.

Research Implications

  • Electron-Withdrawing Effects : Trifluoromethyl groups enhance electrophilicity and metabolic stability compared to chloro or simple phenyl substituents .
  • Heterocyclic Flexibility : Partially saturated rings (e.g., dihydropyrrole) balance planarity and conformational flexibility, influencing binding to biological targets .
  • Synthetic Complexity : Larger ring systems (e.g., pyrroloazepine) require advanced coupling strategies, impacting scalability .

Biological Activity

2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

Chemical Structure

The chemical structure of 2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone can be represented as follows:

C7H8F3NO\text{C}_7\text{H}_8\text{F}_3\text{N}O

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups and pyrrole derivatives exhibit significant biological activities. The following sections detail specific activities observed in studies involving 2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, compounds with similar structures have shown potent activity against various bacterial strains:

CompoundMIC (μg/mL)Bacteria Targeted
5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol16Mycobacterium tuberculosis
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide3.125Staphylococcus aureus

The MIC values indicate that these compounds are significantly more effective than standard antibiotics like vancomycin and isoniazid against resistant strains .

Anticancer Activity

The anticancer potential of similar pyrrole derivatives has also been investigated. For example:

CompoundCell LineIC50 (μg/mL)
Pyrrole derivative AHeLa (cervical cancer)226
Pyrrole derivative BA549 (lung cancer)242.52

These results suggest that the structural features of pyrrole derivatives contribute to their ability to inhibit cancer cell proliferation .

The mechanisms by which 2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Compounds with trifluoromethyl groups can interact with key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Disruption of Membrane Integrity : Pyrrole derivatives may disrupt microbial membranes or alter mitochondrial functions in cancer cells.
  • DNA Binding : Some studies have suggested that pyrrole-containing compounds can intercalate into DNA or bind to proteins involved in DNA replication and repair .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrole derivatives for their antimicrobial and anticancer activities. The synthesized compounds were tested against a range of pathogens and cancer cell lines:

Synthesis Methodology

The synthesis involved cyclocondensation reactions to create novel pyrrole derivatives followed by purification via chromatography.

Evaluation Results

The evaluation showed that certain derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.125 μg/mL .

Q & A

Q. Table 1: Example Reaction Conditions

MethodCatalyst/SolventTemperatureYield RangeReference
Friedel-Crafts AcylationAlCl₃, CH₂Cl₂0–25°C60–75%
Nucleophilic SubstitutionEt₃N, THFReflux50–65%

Advanced: How can SHELXL refine the crystal structure of this compound when handling twinned data or high-resolution datasets?

Answer:
SHELXL is robust for refining structures with twinned data or high-resolution constraints. Key steps include:

  • Twinning Correction : Use the TWIN command with a BASF parameter to model twinning ratios. For example, refine twin laws derived from reciprocal space analysis .
  • High-Resolution Refinement : Apply anisotropic displacement parameters (ADPs) and restraints for bond lengths/angles. Use SIMU and DELU commands to handle disorder in the pyrrolidine ring .
  • Validation : Cross-check with PLATON or Crystalkeckr to resolve contradictions in thermal parameters or bond geometry .

Basic: What spectroscopic techniques are effective for characterizing structural integrity?

Answer:

  • ¹H/¹³C NMR : Identify substituents on the pyrrolidine ring (e.g., methyl group at δ ~1.2–1.5 ppm) and the trifluoroacetyl group (¹⁹F NMR: δ ~−70 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., exact mass 214.0464 for C₈H₁₀F₃NO) and isotopic patterns .
  • IR Spectroscopy : Detect carbonyl stretching (C=O at ~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Advanced: How can metabolic pathways of fluorinated ethanones be analyzed using exact mass data?

Answer:

  • LC-HRMS : Couple liquid chromatography with HRMS to separate and identify metabolites. Use isotopic fine structure (e.g., ¹⁹F splitting) to distinguish metabolites .
  • Fragmentation Patterns : Compare MS/MS spectra with databases (e.g., NIST) to map hydroxylation or demethylation pathways. For example, a metabolite with m/z 230.0518 (M+H⁺) may indicate hydroxylation .
  • Stable Isotope Tracing : Incubate with ¹³C-labeled precursors to track metabolic incorporation .

Basic: What safety protocols are critical for handling fluorinated ethanones in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Fluorinated compounds can penetrate latex .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile trifluoroacetyl byproducts .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Avoid water to prevent exothermic reactions .

Advanced: How can dynamic disorder in the pyrrolidine ring be resolved during crystallographic analysis?

Answer:

  • Disorder Modeling : In SHELXL, split the disordered moiety into two parts (PART 1/2) and refine occupancy ratios. Apply SADI restraints to maintain reasonable bond lengths .
  • DFT Calculations : Compare experimental ADPs with theoretical models to validate disorder geometry .
  • Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts, improving resolution of electron density maps .

Advanced: How to address contradictions in spectral data (e.g., NMR vs. XRD) for structural validation?

Answer:

  • Cross-Validation : Use XRD to resolve ambiguities in NMR assignments (e.g., distinguishing regioisomers). For example, XRD can confirm the substitution pattern on the pyrrolidine ring .
  • DFT-NMR Prediction : Compute ¹H/¹³C chemical shifts using Gaussian or ORCA and compare with experimental data to validate conformers .
  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening, which may explain discrepancies .

Basic: What computational tools are recommended for predicting the reactivity of this compound?

Answer:

  • DFT (Gaussian, ORCA) : Calculate Fukui indices to predict electrophilic/nucleophilic sites. The trifluoroacetyl group is highly electrophilic at the carbonyl carbon .
  • Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction solvents (e.g., THF vs. DMF) .
  • Docking Studies (AutoDock) : Screen for binding interactions with biological targets (e.g., enzymes inhibited by fluorinated ketones) .

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